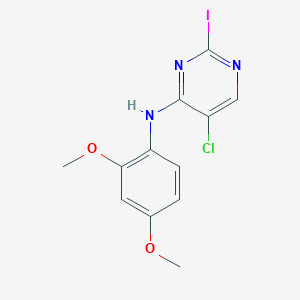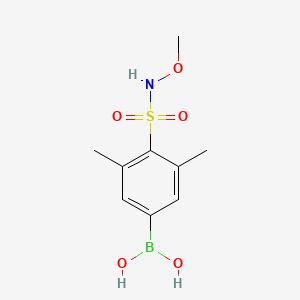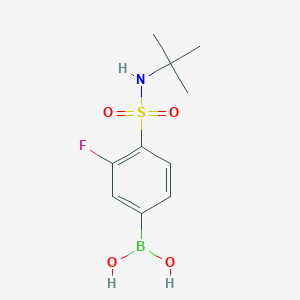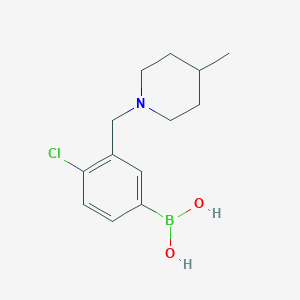
(4-氯-3-((4-甲基哌啶-1-基)甲基)苯基)硼酸
描述
“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid”, also known as CMMPB, is a boronic acid derivative and a promising compound in scientific research and industry. It is an important intermediate in organic synthesis and has broad applications in pharmaceutical and pesticide synthesis .
Synthesis Analysis
The synthesis of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” can be achieved through several pathways. A common method involves the reaction of para-methylbenzylamine and 4-chlorobenzaldehyde to produce 4-methylbenzyl alcohol, which is then subjected to a chemical reaction with boronic acid benzyl ester to yield the final product .Molecular Structure Analysis
The molecular weight of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is 267.56 g/mol. For a more detailed structural analysis, techniques such as X-ray diffraction, DFT calculations, and Hirshfeld surface analysis can be used .Chemical Reactions Analysis
“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is a valuable building block in organic synthesis. It can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” can be determined using various analytical techniques. For instance, its molecular weight is 267.56 g/mol. More specific properties, such as melting point, boiling point, and density, would require additional experimental data.科学研究应用
传感和生物标记
硼酸,包括与(4-氯-3-((4-甲基哌啶-1-基)甲基)苯基)硼酸在结构上相关的衍生物,由于其与二醇和其他实体形成可逆共价键的独特能力,而被用于传感、生物标记和分离。这一特性被用于开发糖和其他生物分子的传感器,增强了我们以高特异性和灵敏度研究生物过程的能力(Zhang 等人,2017)。
荧光猝灭研究
在荧光猝灭研究中,硼酸衍生物,包括与所讨论化合物相似的那些衍生物,已证明了它们的效用。这些研究有助于理解在不同环境中的分子相互作用和构象,突出了硼酸在研究分子动力学和结构中的作用(Geethanjali 等人,2015)。
纳米技术和材料科学
接枝到聚合物或纳米材料(如碳纳米管)上的苯基硼酸在材料科学中显示出巨大的潜力。它们有助于开发具有特定光学性质(例如增强的光致发光)的新型材料,这对于从生物医学到环境领域的成像到传感等应用至关重要(Mu 等人,2012)。
抗病毒和治疗应用
硼酸改性纳米粒子已成为有前途的抗病毒治疗剂。这些纳米粒子可以抑制病毒进入,为治疗丙型肝炎等病毒提供了新的途径。这一应用强调了硼酸衍生物在开发具有低毒性的新型抗病毒药物方面的潜力(Khanal 等人,2013)。
环境和分析化学
在环境和分析化学领域,硼酸被用于电化学检测和降解污染物。它们独特的化学性质促进了开发用于监测和处理环境污染物的灵敏和选择性方法,展示了硼酸在解决生态问题方面的多功能性(Brycht 等人,2016)。
安全和危害
“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is generally safe under normal operating conditions, but contact with skin, eyes, and other mucous membranes should be avoided. It is recommended to wear appropriate personal protective equipment, such as protective gloves and goggles, when handling this compound. It should be stored in a dry, cool place, away from sources of ignition and flammable materials .
作用机制
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets could be various organic compounds that participate in this reaction.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid would interact with a palladium catalyst and another organic compound . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
As a reagent in the suzuki-miyaura cross-coupling reaction, this compound would be involved in the synthesis of various biaryl compounds . These biaryl compounds could then participate in numerous biochemical pathways, depending on their specific structures.
Pharmacokinetics
As a boronic acid, it is likely to have good stability under normal conditions .
Result of Action
The result of the action of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds can have various molecular and cellular effects, depending on their specific structures.
Action Environment
The action of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under high temperatures . It should be stored in a dry, cool place, away from sources of ignition and flammable materials . Safety measures should be taken to avoid skin, eye, and mucous membrane contact .
生化分析
Biochemical Properties
(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in the study of enzyme mechanisms and protein interactions. For example, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Molecular Mechanism
The molecular mechanism of action of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can inhibit the activity of proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in gene transcription .
Dosage Effects in Animal Models
The effects of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed .
Transport and Distribution
The transport and distribution of (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
属性
IUPAC Name |
[4-chloro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAVYJGYISBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160682 | |
| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704080-68-1 | |
| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704080-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


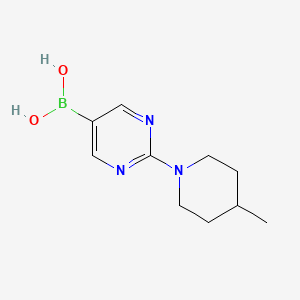
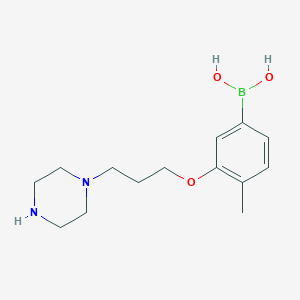

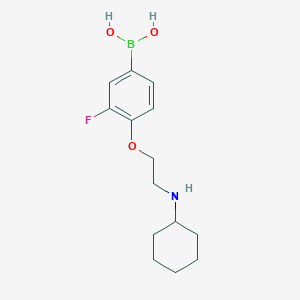
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
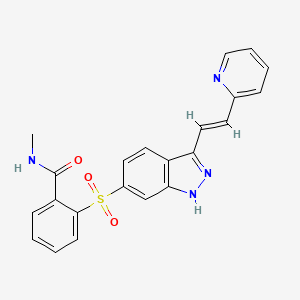
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
